N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-isopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
CAS No.:
Cat. No.: VC20000473
Molecular Formula: C18H18N4O2S
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18N4O2S |
|---|---|
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-oxo-2-propan-2-ylisoquinoline-4-carboxamide |
| Standard InChI | InChI=1S/C18H18N4O2S/c1-10(2)22-9-14(12-5-3-4-6-13(12)17(22)24)15(23)19-18-21-20-16(25-18)11-7-8-11/h3-6,9-11H,7-8H2,1-2H3,(H,19,21,23) |
| Standard InChI Key | RHGFKZQAVWQNRH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=NN=C(S3)C4CC4 |
Introduction
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-isopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that has garnered attention in the scientific community due to its unique structural features and potential biological activities. This compound combines a thiadiazole moiety with an isoquinoline framework, which are both known for their diverse biological properties.
Key Features:
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Molecular Formula: C18H18N4O2S
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CAS Number: 1324066-53-6
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Molecular Weight: Not explicitly provided in the search results, but can be calculated based on the molecular formula.
Structural Overview
The compound's structure includes a cyclopropyl group attached to a thiadiazole ring, which is further linked to an isoquinoline derivative. This combination of structural elements is significant for its potential applications in medicinal chemistry.
Structural Components:
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Thiadiazole Ring: Known for its stability and biological activity.
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Cyclopropyl Group: Adds unique steric properties.
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Isoquinoline Framework: Common in compounds with diverse pharmacological activities.
Synthesis Steps:
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Preparation of Starting Materials: Involves the synthesis of the thiadiazole and isoquinoline precursors.
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Coupling Reactions: The thiadiazole and isoquinoline components are linked through appropriate chemical reactions.
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Purification: Final purification steps to ensure the compound's purity.
Biological Activities and Applications
Research suggests that this compound exhibits various biological activities, potentially interacting with enzymes and receptors involved in inflammation and cancer pathways. Further studies are needed to elucidate the precise mechanisms of action.
Potential Applications:
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Pharmaceutical Development: Due to its potential biological activities, it may serve as a lead compound for drug development.
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Medicinal Chemistry: Its unique structure makes it a candidate for studying interactions with biological targets.
Comparison with Similar Compounds
Several compounds share structural similarities with N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-isopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide, including variations in the thiadiazole substituents. These analogs can provide insights into the structure-activity relationship and potential pharmacokinetic properties.
Similar Compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Cyclopropyl-1,3,4-thiadiazol-2-amines | Thiadiazole ring | Basic building block for modifications |
| 5-(tert-Pentyl)-1,3,4-thiadiazol | Similar thiadiazole structure | Exhibits distinct biological activity profiles |
| 5-Cyclopentyl-1,3,4-thiadiazol | Variation in cycloalkane substituent | May have different pharmacokinetic properties |
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